Ara-HX
Overview
Description
Stereoselective Synthesis of Ara-HX
The stereoselective synthesis of ara-cyclohexenyl-adenine, a compound that can be referred to as Ara-HX for the purposes of this analysis, has been successfully achieved starting from methyl-α-d-glucopyranose. This synthesis involves several key steps, including isomerization, selective protection and deprotection chemistry, a Ferrier rearrangement, and a Mitsunobu reaction. This process marks the first total synthesis of an enantiomerically pure ara-type cyclohexenyl nucleoside, which is significant for the development of nucleoside analogs with potential therapeutic applications .
Molecular Structure Analysis
The molecular structure of Ara-HX is not directly detailed in the provided papers. However, the synthesis of related arachidonic acids and their isotopically labeled variants provides insights into the structural analysis of complex organic molecules. For instance, the synthesis of deuterium-labeled arachidonic acids to probe the reaction mechanism of prostaglandin H synthase involves understanding the interaction of protons with unpaired electrons, which is crucial for elucidating the structure of radical intermediates . Similarly, the structure of the major peanut allergen Ara h 1, which forms a highly stable homotrimer, and its resistance to proteolytic degradation due to the strategic location of IgE-binding epitopes, provides an example of how molecular structure can influence biological function and stability .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Ara-HX are indicative of the complex nature of synthesizing organic molecules with specific stereochemistry. The Ferrier rearrangement and Mitsunobu reaction are particularly noteworthy as they are key steps in the synthesis of ara-cyclohexenyl-adenine . Additionally, the synthesis of isotopically labeled arachidonic acids involves a divergent scheme with late-stage labeling, which is a strategy that could potentially be applied to the synthesis of Ara-HX analogs for probing its reaction mechanisms .
Physical and Chemical Properties Analysis
While the physical and chemical properties of Ara-HX are not explicitly discussed in the provided papers, the synthesis and characterization of related compounds offer some parallels. For example, the synthesis of the homologous M-M bonded series Ar'MMAr' and related arylmetal halides and hydride species involves the analysis of bond distances and the use of spectroscopy and X-ray crystallography for structural characterization . The stability of the Ara h 1 trimer and its resistance to enzymatic degradation also provide insights into the physical properties that contribute to the allergenicity of proteins .
Scientific Research Applications
Heat Exchangers (HXs)
- Field : Mechanical and Chemical Engineering
- Application Summary : Heat exchangers are crucial components for thermal management. They are used in a broad range of engineering systems such as power plants, oil refineries, air conditioning, automotive, oil coolers in aircrafts, high-temperature resistojets, compact electronic cooling, chemical processes, waste heat recovery devices .
- Methods of Application : The primary use of HXs is to exchange heat between two fluids. There are distinct types of HXs based on process and operating environment with the primary goal of maximum heat transfer as well as lowest pressure drop .
- Results or Outcomes : The broad range of applications and the current limits of traditional manufacturing techniques have directed designers and researchers to utilize additive manufacturing (AM) technologies to open a new chapter in HX design and development .
Antiviral Chemotherapeutic Agent
- Field : Medical and Pharmaceutical Research
- Application Summary : Ara-HX is a deaminated metabolite of adenine arabinoside (Ara-A), which is an antiviral chemotherapeutic agent .
- Methods of Application : Ara-HX is administered in doses effective against DNA viral infection .
- Results or Outcomes : In doses effective against DNA viral infection, Ara-HX did not substantially impair DNA replication and inhibit cellular function in the rat cerebellum in comparison to the pyrimidine nucleoside, Ara-C .
Production of Microbial Oil Rich in Arachidonic Acid (ARA)
- Field : Bioresources and Bioprocessing
- Application Summary : Ara-HX is used in the production of microbial oil rich in arachidonic acid (ARA) in Mortierella alpina . ARA is a representative of the omega-6 group of essential polyunsaturated fatty acids (PUFAs), and it has been widely applied in the food industry as well as cosmetics, medicine, and many other fields .
- Methods of Application : The production of microbial oil rich in ARA in M. alpina was enhanced by using a multi-stage fermentation strategy which combined fed-batch culture with precise control of aeration and agitation rates at proper times .
- Results or Outcomes : The ultimate dry cell weight (DCW), lipid, and ARA yields obtained using this strategy reached 41.4, 22.2, 13.5 g/L, respectively .
Additively Manufactured Heat Exchangers (HXs)
- Field : Advanced Manufacturing Technology
- Application Summary : Additive manufacturing (AM) technologies have opened a new chapter in HX design and development . AM has created a world of opportunity to redesign HXs in pioneering forms, shapes, and sizes .
- Methods of Application : The primary use of HXs is to exchange heat between two fluids, which creates applications in a broad range of engineering systems .
- Results or Outcomes : The outstanding advantages of AM-enabled HXs include optimized geometries with enhanced surfaces, controlled surface roughness, fully controlled and organized porous structures, and eliminating the need for weld or braze .
Antiviral Activity
- Field : Virology
- Application Summary : Ara-HX has been found to have antiviral activity, particularly against herpes simplex virus, type 1 (HSV-1) .
- Methods of Application : The antiviral activity of Ara-HX is evaluated by its ability to inhibit the cytopathic effects of HSV-1 in cell cultures .
- Results or Outcomes : The inhibition of HSV-1’s cytopathic effects varies directly with the concentrations of Ara-HX .
Chemical Research
- Field : Chemistry
- Application Summary : Ara-HX is a chemical compound with the molecular formula C10H12N4O5 . It is used in various chemical research and studies .
- Methods of Application : Ara-HX is used in laboratory settings for various chemical reactions and studies .
- Results or Outcomes : The outcomes of these studies can vary widely depending on the specific research goals .
properties
IUPAC Name |
9-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O5/c15-1-4-6(16)7(17)10(19-4)14-3-13-5-8(14)11-2-12-9(5)18/h2-4,6-7,10,15-17H,1H2,(H,11,12,18)/t4-,6-,7+,10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGQMRVRMYYASKQ-UHTZMRCNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@H]([C@@H]([C@H](O3)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90859029 | |
Record name | Arabinosylhypoxanthine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90859029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ara-HX | |
CAS RN |
7013-16-3 | |
Record name | 9-β-D-Arabinofuranosyl-1,9-dihydro-6H-purin-6-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7013-16-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hypoxanthine arabinoside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007013163 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Arabinosylhypoxanthine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90859029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9-β-D-arabinofuranosyl-1,9-dihydro-6H-purin-6-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.542 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ARAINOSINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/07DM6GGM1V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.